Cas no 80-75-1 (11a-Hydroxy Progesterone)

11a-Hydroxy Progesterone structure
11a-Hydroxy Progesterone structure
Product Name:11a-Hydroxy Progesterone
Numéro CAS:80-75-1
Le MF:C21H30O3
Mégawatts:330.461106777191
MDL:MFCD00003652
CID:721929
PubChem ID:24895693
Update Time:2024-10-27

11a-Hydroxy Progesterone Propriétés chimiques et physiques

Nom et identifiant

    • Pregn-4-ene-3,20-dione,11-hydroxy-, (11a)-
    • 11α-Hydroxy Progesterone
    • 11Alpha-Hydroxypregn-4-Ene-3,20-Dione
    • FENTICONAZOLE SULFOXIDE NITRIC ACID SALT,
    • HYDROXYPROGESTERONE, 11a-(RG)
    • Progesterone, 11.α.-hydroxy-
    • 11ALPHA-HYDROXYPROGESTERONE
    • (11α)-11-Hydroxypregn-4-ene-3,20-dione (ACI)
    • Pregn-4-ene-3,20-dione, 11α-hydroxy- (8CI)
    • Progesterone, 11α-hydroxy- (5CI)
    • 11-Hydroxyprogesterone
    • 11α-Hydroxypregn-4-ene-3,20-dione
    • 11α-Hydroxyprogesterone
    • 4-Pregnene-11α-ol-3,20-dione
    • DG 322B
    • NSC 3350
    • Pregn-4-en-11α-ol-3,20-dione
    • U 0384
    • (8S,10R,11R,13S,17S)-17-Acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-3-one
    • CS-W011959
    • MLS000028508
    • Pregn-4-ene-3,20-dione, 11.alpha.-hydroxy-
    • Pregn-4-ene-3,20-dione, 11-hydroxy-, (11.alpha.)-
    • Pregn-4-ene-3,20-dione, 11alpha-hydroxy- (8CI)
    • Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)-
    • CHEMBL1563246
    • 80-75-1
    • Pregn-4-ene-3,20-dione, 11alpha-hydroxy-
    • Progesterone, 11.alpha.-hydroxy-
    • C7FA0F45-BECD-4648-A1F3-7389ED9246EE
    • 11-alpha-Hydroxypregn-4-ene-3,20-dione
    • SMR000058261
    • Pregn-4-ene-3,20-dione,11-hydroxy-, (11alpha)-
    • (1S,3aS,3bS,9aR,9bS,10R,11aS)-1-acetyl-10-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • 11 alpha -Hydroxyprogesterone
    • AS-10164
    • Q27098366
    • 11-alpha-HYDROXYPROGESTERONE
    • 11alpha-hydroxy progesterone
    • NS00005408
    • BRD-K93900986-001-15-0
    • EN300-7406630
    • UNII-D8X4JXL4VM
    • stetaderm
    • CHEBI:16076
    • MLS001074094
    • EINECS 201-306-9
    • Opera_ID_1692
    • MFCD00003652
    • T72960
    • HMS2235P13
    • A-Hydroxy Progesterone
    • 4-Pregnen-11alpha-ol-3,20-dione
    • BBL029911
    • (9S,10R,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
    • BDBM50025438
    • D8X4JXL4VM
    • DA-66859
    • NSC-3350
    • 11?-Hydroxy Progesterone
    • SCHEMBL985222
    • HY-W011243
    • STK801965
    • Progesterone, 11alpha-hydroxy-
    • AKOS005622663
    • BDBM50442536
    • (11alpha)-11-hydroxypregn-4-ene-3,20-dione
    • 11alpha-Hydroxy-4-pregnene-3,20-dione
    • 11
    • CHEMBL307710
    • LMST02030184
    • 11?-HYDROXYPROGESTERONE
    • bmse000529
    • DTXSID10861644
    • 11-Hydroxypregn-4-ene-3,20-dione #
    • 11.alpha.-Hydroxyprogesterone
    • 4-Pregnen-11.alpha.-ol-3,20-dione
    • H0498
    • Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)- (9CI)
    • 11a-Hydroxy Progesterone
    • (8S,9S,10R,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • 17-Acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-3-one
    • MDL: MFCD00003652
    • Piscine à noyau: 1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18+,19+,20-,21+/m0/s1
    • La clé Inchi: BFZHCUBIASXHPK-QJSKAATBSA-N
    • Sourire: C[C@]12CCC(=O)C=C1CC[C@H]1[C@@H]3CC[C@H](C(=O)C)[C@]3(C[C@H]([C@H]21)O)C

Propriétés calculées

  • Qualité précise: 330.21949481g/mol
  • Masse isotopique unique: 330.21949481g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 1
  • Complexité: 621
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 7
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: 15
  • Le xlogp3: 2.4
  • Surface topologique des pôles: 54.4

Propriétés expérimentales

  • Couleur / forme: Poudre cristalline blanche.
  • Dense: 1.0998 (rough estimate)
  • Point de fusion: 165-166 °C(lit.)
  • Point d'ébullition: 487.4°C at 760 mmHg
  • Indice de réfraction: 1.5192 (estimate)
  • Solubilité: Soluble dans l'éthanol, insoluble dans l'eau

11a-Hydroxy Progesterone Informations de sécurité

11a-Hydroxy Progesterone PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-AF440-100mg
11α-Hydroxy Progesterone
80-75-1 98%
100mg
¥446.0 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-AF440-500mg
11α-Hydroxy Progesterone
80-75-1 98%
500mg
¥1850.0 2022-03-01
TRC
H952335-100mg
11a-Hydroxy Progesterone
80-75-1
100mg
$ 97.00 2023-09-07
TRC
H952335-1g
11a-Hydroxy Progesterone
80-75-1
1g
$ 218.00 2023-09-07
TRC
H952335-5g
11a-Hydroxy Progesterone
80-75-1
5g
$ 736.00 2023-09-07
abcr
AB137051-1 g
11-alpha-Hydroxyprogesterone, 95%; .
80-75-1 95%
1 g
€265.50 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H20220-5g
11alpha-Hydroxyprogesterone
80-75-1 98%
5g
¥5858.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H20220-1g
11alpha-Hydroxyprogesterone
80-75-1 98%
1g
¥2588.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H20220-250mg
11alpha-Hydroxyprogesterone
80-75-1
250mg
¥798.0 2021-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026208-1g
11a-Hydroxy Progesterone
80-75-1 98%
1g
¥1236 2024-05-21

11a-Hydroxy Progesterone Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Microsomal 11α-hydroxylation of progesterone in Aspergillus ochraceus: part I: characterization of the hydroxylase system
Jayanthi, C. R.; et al, Biochemical and Biophysical Research Communications, 1982, 106(4), 1262-8

Méthode de production 2

Conditions de réaction
1.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Dimethyl sulfoxide
Référence
Synthesis of 11β-hydroxy steroids
Barton, D. H. R.; et al, Tetrahedron Letters, 1964, 3151, 3151-3

Méthode de production 3

Conditions de réaction
1.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethylformamide ,  Water ;  96 h, pH 7.2, 27 °C
Référence
Microbial hydroxylation of some steroids by Aspergillus wentii MRC 200316
Yildirim, Kudret, Collection of Czechoslovak Chemical Communications, 2010, 75(12), 1273-1281

Méthode de production 4

Conditions de réaction
1.1 Solvents: Dimethylformamide
Référence
Steroid derivatives. LIII. Substrate specificity of Flavobacterium buccalis in microbial transformation of 3β-hydroxypregn-5-en-20-one derivatives
Protiva, Jiri; et al, Collection of Czechoslovak Chemical Communications, 1968, 33(1), 83-91

Méthode de production 5

Conditions de réaction
1.1 Solvents: Toluene ,  Cyclohexanone
Référence
The microbiological hydroxylation of solasodine
Sato, Yoshic; et al, Journal of Organic Chemistry, 1963, 28(10), 2739-42

Méthode de production 6

Conditions de réaction
Référence
Oxygenation of steroids by Mucorales fungi
, United States, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: NADPH ,  Magnesium chloride Catalysts: Alcohol dehydrogenase ,  Cytochrome P450 ,  Adrenodoxin reductase Solvents: Isopropanol ,  Water ;  1 h, pH 8, 25 °C
Référence
Towards preparative scale steroid hydroxylation with cytochrome P450 monooxygenase CYP106A2
Zehentgruber, Daniela; et al, ChemBioChem, 2010, 11(5), 713-721

Méthode de production 8

Conditions de réaction
1.1 Reagents: Glucose Solvents: Acetone ,  Water ;  3 d, 25 °C
Référence
Novel metabolites of dehydroepiandrosterone and progesterone obtained in Didymosphaeria igniaria KCH 6670 culture
Janeczko, Tomasz; et al, Journal of Molecular Catalysis B: Enzymatic, 2012, 82, 24-31

Méthode de production 9

Conditions de réaction
1.1 Solvents: Water ;  12 h, pH 6, 30 °C
1.2 Reagents: β-Cyclodextrin ;  36 h, 30 °C
Référence
Optimization pf progesterone 11α-hydroxylation in the presence of β-cyclodextrin
Abdel-Salam, I. S., Pakistan Journal of Scientific and Industrial Research, 2004, 47(4), 275-280

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sucrose Solvents: Methanol ,  Water ;  9 h, pH 7.0, 30 °C
Référence
11α-Hydroxylation of progesterone using modified alginate-immobilized cells
Chen, Kuo-Cheng; et al, Enzyme and Microbial Technology, 1994, 16(7), 551-5

Méthode de production 11

Conditions de réaction
1.1 Reagents: Zinc ,  Copper sulfate Solvents: Methanol ,  Water
Référence
Steroids. VI. Debromination of 9α-bromo-11β-hydroxyprogesterone
Nishikawa, Masamoto; et al, Yakugaku Zasshi, 1958, 78, 213-15

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Référence
Microbiological transformations of steroids. II. The preparation of 11α-hydroxy-17α-progesterone
Meister, P. D.; et al, Journal of the American Chemical Society, 1953, 75, 55-7

Méthode de production 13

Conditions de réaction
1.1 Reagents: Acetic acid ,  Potassium acetate Solvents: Dimethylformamide ,  Water
Référence
Microbial hydroxylation of 3α,6α-dihydroxy-5β-pregnan-20-one in the 11α-position with Calonectria decora
Schubert, A.; et al, Tetrahedron, 1962, 18, 993-9

Méthode de production 14

Conditions de réaction
1.1 Solvents: Acetone ,  Water ;  3 d, 25 °C
Référence
Microbial hydroxylation of pregnenolone derivatives
Choudhary, Muhammad Iqbal; et al, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1455-1459

Méthode de production 15

Conditions de réaction
1.1 Solvents: Acetone
Référence
Formation of 11-epicorticosterone microbiologically
Weisz, E.; et al, Naturwissenschaften, 1956, 43, 39-40

Méthode de production 16

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ,  Water ;  12 d, pH 7.0, 30 °C
Référence
Biocatalyst mediated production of 6β,11α-dihydroxy derivatives of 4-ene-3-one steroids
Kolet, Swati P.; et al, Steroids, 2013, 78(11), 1152-1158

Méthode de production 17

Conditions de réaction
1.1 Catalysts: β-Cyclodextrin Solvents: Ethanol ;  48 h, pH 5.5, 30 °C
Référence
Approaches to improve the solubility and availability of progesterone biotransformation by Mucor racemosus
Mohamed, Sayeda Saleh; et al, Biocatalysis and Biotransformation, 2014, 32(3), 141-150

Méthode de production 18

Conditions de réaction
1.1 Reagents: Glucose Solvents: Acetone ,  Water ;  3 d, 25 °C
Référence
Novel metabolites of dehydroepiandrosterone and progesterone obtained in Didymosphaeria igniaria KCH 6670 culture
Janeczko, Tomasz; et al, Journal of Molecular Catalysis B: Enzymatic, 2012, 82, 24-31

Méthode de production 19

Conditions de réaction
1.1 Solvents: Ethanol ,  Water ;  3 d, 40 °C
Référence
Progesterone transformations by three species of Humicola
Zohri, A. A.; et al, Folia Microbiologica (Prague), 1999, 44(3), 277-282

11a-Hydroxy Progesterone Raw materials

11a-Hydroxy Progesterone Preparation Products

11a-Hydroxy Progesterone Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:80-75-1)11a-Hydroxy Progesterone
Numéro de commande:A864653
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:47
Prix ($):160.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:80-75-1)11a-Hydroxy Progesterone
A864653
Pureté:99%
Quantité:1g
Prix ($):160.0
Courriel